molecular formula C10H18N2O3 B13223331 Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate

Cat. No.: B13223331
M. Wt: 214.26 g/mol
InChI Key: DHSFWHJCUXEUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate is a chemical compound with the molecular formula C10H18N2O3. It is often used in research and industrial applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate typically involves the reaction of piperazine with oxolane-3-carboxylic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives, while substitution reactions may produce various substituted piperazine compounds .

Scientific Research Applications

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables for clarity.

Chemical Structure and Synthesis

The compound features a piperazine ring and an oxolane ring , which contribute to its biological activity. The synthesis of this compound typically involves the reaction of piperazine derivatives with oxolane-carboxylic acid derivatives through various chemical transformations, including oxidation and substitution reactions.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In studies evaluating its activity against various bacterial strains, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Neisseria meningitidis16 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents, particularly in the context of rising antibiotic resistance .

Antichlamydial Activity

Research indicates that derivatives of this compound exhibit selective activity against Chlamydia species. A study found that modifications to the piperazine moiety significantly influenced antichlamydial potency, with certain substitutions enhancing efficacy .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Interaction : The compound may interact with specific receptors in bacterial cells, disrupting essential processes.
  • Inhibition of Enzymatic Activity : It potentially inhibits key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Cellular Uptake : The structural features may facilitate better cellular uptake, enhancing its bioavailability and effectiveness .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested alongside established antibiotics. The results showed that it had comparable efficacy to traditional treatments against resistant strains of bacteria, making it a candidate for further development .

Toxicological Assessment

Toxicity studies are crucial for establishing the safety profile of new compounds. Preliminary assessments indicated that this compound exhibited low toxicity in mammalian cell lines, suggesting a favorable safety margin for potential therapeutic use .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 3-piperazin-1-yloxolane-3-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-14-9(13)10(2-7-15-8-10)12-5-3-11-4-6-12/h11H,2-8H2,1H3

InChI Key

DHSFWHJCUXEUDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOC1)N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.